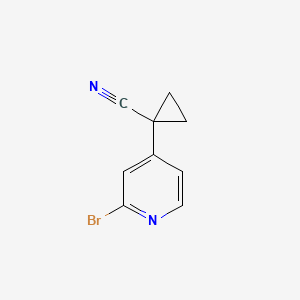
1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile
Overview
Description
“1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile” is a chemical compound with the CAS Number: 1279815-46-1. It has a molecular weight of 223.07 and its molecular formula is C9H7BrN2 . It appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It should be stored at room temperature . Unfortunately, no further physical or chemical properties like boiling point or solubility were found.Scientific Research Applications
Cyclopropane Derivatives in Scientific Research
Cyclopropane derivatives, including compounds structurally related to "1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile," are of significant interest in scientific research due to their unique chemical properties and potential applications:
Oxyfunctionalization of Cyclopropane Derivatives : The activation of the CH2 group adjacent to cyclopropanes allows for the efficient synthesis of carbonylcyclopropanes. This process is crucial for creating compounds with high ring strain, enabling unique chemical reactions and facilitating the development of novel synthetic methodologies. The oxidation of cyclopropane-containing hydrocarbons into cyclopropylketones is a representative approach, employing powerful oxidants like ozone, dioxiranes, and transition metal-based catalytic systems (Sedenkova et al., 2018).
Cyclopropanation Reactions : Cyclopropane structures are integral to natural and biologically active products. [2+1]-type cyclopropanation reactions represent a key strategy for the synthesis of these compounds, offering a direct route to cyclopropane-containing molecules. This approach is categorized into several methods, including Michael-induced ring closure and the Simmons-Smith reaction, highlighting the versatility of cyclopropanation in synthesizing complex organic structures (Kamimura, 2014).
Safety And Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may be a hazard to health. The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-(2-bromopyridin-4-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLRZPZCPJJBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

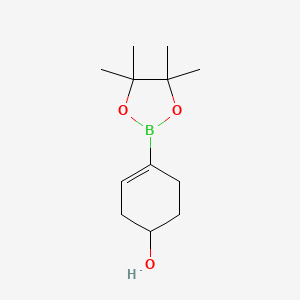
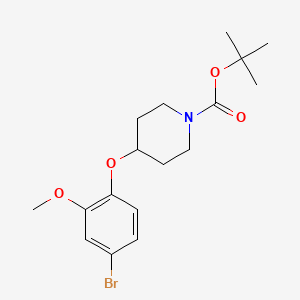
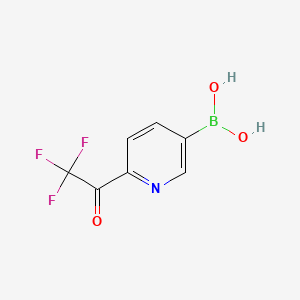
![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)
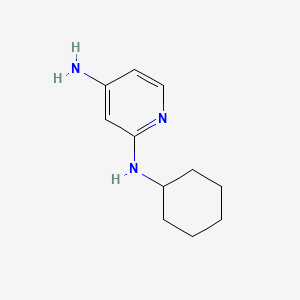

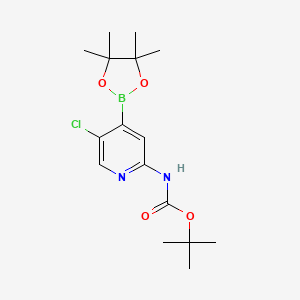

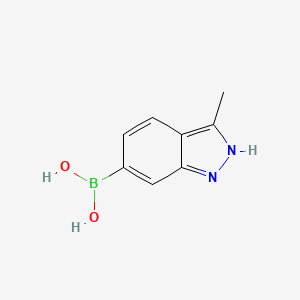

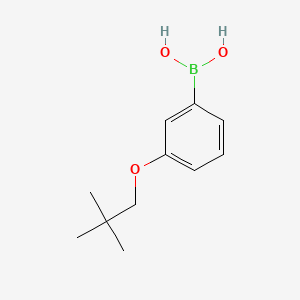
![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B567539.png)

